

Application Notes and Protocols for LCB 03-0110 Dose-Response Curve Determination

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B10788013

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the dose-response curve of LCB 03-0110, a multi-tyrosine kinase inhibitor. These guidelines are intended for researchers and scientists in the fields of pharmacology, cell biology, and drug development.

Introduction to LCB 03-0110

LCB 03-0110 is a potent, small-molecule multi-tyrosine kinase inhibitor.[1][2][3] It has been shown to target a range of kinases, including the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2), Src family kinases (such as c-Src), Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] Additionally, LCB 03-0110 has demonstrated inhibitory effects on the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4] Its multifaceted inhibitory profile gives it potential therapeutic applications in inflammatory diseases, cancer, and fibrosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of LCB 03-0110 from various in vitro and cell-based assays.



Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 Value | Assay Conditions |
|----------------------|------------|-----------------------|
| c-Src | 1.3 nM | In vitro kinase assay |
| DDR2 (active form) | 6 nM | In vitro kinase assay |
| DDR2 (non-activated) | 145 nM | In vitro kinase assay |

Data sourced from[3][5]

Table 2: Cell-Based Assay Activity



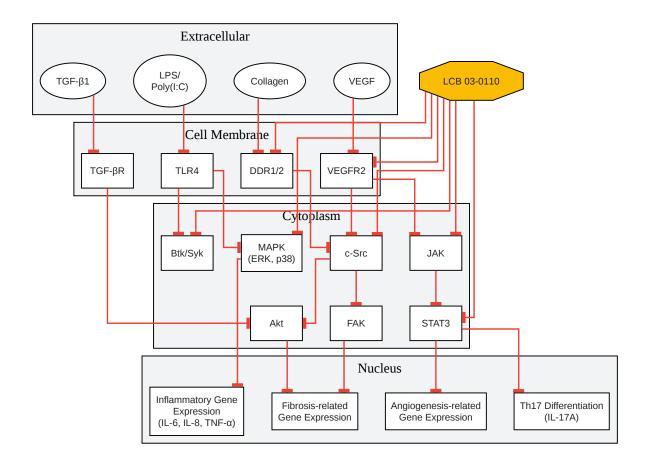
| Cell Line/Model | Endpoint Measured | IC50 / Effective Concentration |
|--|---|--|
| HEK293-DDR1b | DDR1 autophosphorylation | 164 nM |
| HEK293-DDR2 | DDR2 autophosphorylation | 171 nM |
| Human Corneal Epithelial (HCE-2) cells | IL-6 secretion (LPS-induced) | Dose-dependent reduction |
| Human Corneal Epithelial (HCE-2) cells | IL-8 secretion (LPS-induced) | Dose-dependent reduction |
| Human Corneal Epithelial (HCE-2) cells | p-ERK suppression | Significant at 3 μM - 9 μM |
| Human Corneal Epithelial (HCE-2) cells | p-P38 suppression | Significant at 3 μM - 9 μM |
| Murine Th17 cells | IL-17A expression | Dose-dependent suppression (3 nM - 9 μM) |
| J774A.1 macrophages | Cell migration | Inhibition observed |
| J774A.1 macrophages | Nitric oxide, iNOS, COX-2, TNF-α synthesis | Inhibition observed |
| Primary dermal fibroblasts | Proliferation and migration (TGF-β1 induced) | Suppression observed |

Data sourced from[1][2][3][6]

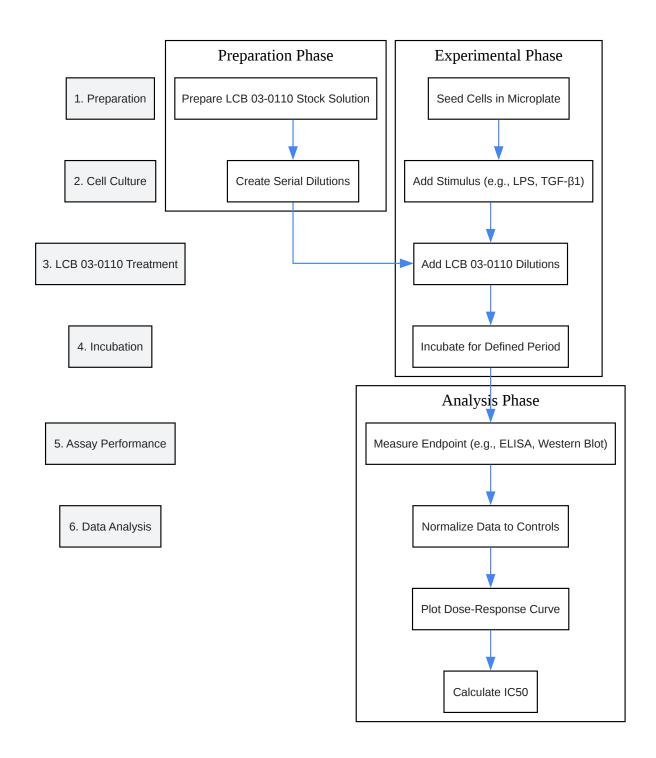
Signaling Pathways and Experimental Workflow LCB 03-0110 Signaling Pathway Inhibition

LCB 03-0110 exerts its effects by inhibiting multiple signaling cascades initiated by various growth factors and inflammatory stimuli. The diagram below illustrates the key pathways targeted by LCB 03-0110.









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